(4Z)-2-(3-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(3-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenylpropylidene group, and an oxazol-5(4H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with cinnamaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized with an appropriate reagent, such as hydroxylamine hydrochloride, to form the oxazol-5(4H)-one ring under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including the use of catalysts and solvents that are suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can occur, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4Z)-2-(3-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(3-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.
Uniqueness
(4Z)-2-(3-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of aromatic rings and an oxazol-5(4H)-one ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-10-5-9-14(12-15)17-20-16(18(21)22-17)11-4-8-13-6-2-1-3-7-13/h1-12H/b8-4+,16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWYNIERHPCLE-MAHQCVNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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